molecular formula C11H13FO3 B8124737 2-(2-Fluoro-4-isopropoxyphenyl)acetic acid

2-(2-Fluoro-4-isopropoxyphenyl)acetic acid

Cat. No.: B8124737
M. Wt: 212.22 g/mol
InChI Key: VZXPVWSERKEMCB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-isopropoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-isopropoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-isopropoxyphenylboronic acid and bromoacetic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoro-4-isopropoxyphenylboronic acid with bromoacetic acid in the presence of a palladium catalyst and a base.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom and the isopropoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Fluoro-4-isopropoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropoxy group play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in inflammatory and microbial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)acetic acid
  • 2-(4-Isopropoxyphenyl)acetic acid
  • 2-(2-Fluorophenyl)acetic acid

Uniqueness

2-(2-Fluoro-4-isopropoxyphenyl)acetic acid is unique due to the presence of both the fluorine atom and the isopropoxy group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in similar compounds.

Properties

IUPAC Name

2-(2-fluoro-4-propan-2-yloxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(2)15-9-4-3-8(5-11(13)14)10(12)6-9/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPVWSERKEMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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